molecular formula C22H24N6O3 B2913833 methyl 2-(1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate CAS No. 1351613-46-1

methyl 2-(1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate

Cat. No.: B2913833
CAS No.: 1351613-46-1
M. Wt: 420.473
InChI Key: PPLULPMRDRQTKU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Novel Heterocyclic Compounds : Methyl 2-(1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate is used as a starting point or intermediate in synthesizing various heterocyclic compounds. This process often involves reactions with different reagents to produce derivatives with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anti-Inflammatory and Analgesic Activities

  • Potential Anti-Inflammatory and Analgesic Agents : Some derivatives of this compound have been explored for their anti-inflammatory and analgesic properties. The compound and its derivatives are studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. These studies contribute to the development of new pharmacological agents for pain and inflammation management (Abu‐Hashem et al., 2020).

Antiviral Activity

  • Antiviral Applications : Research on compounds structurally related to this compound includes the development of novel classes of antiviral agents. These agents, including various imidazo[1,2-a]pyridine derivatives, have been tested for their efficacy against human rhinovirus, contributing to the search for effective treatments against viral infections (Hamdouchi et al., 1999).

Antiprotozoal Activity

  • Antiprotozoal Agents : Derivatives of this compound have been synthesized and tested for their antiprotozoal activity. This research is significant in developing new treatments for diseases caused by protozoan parasites, such as trypanosomiasis and malaria. The efficacy of these compounds in inhibiting the growth of protozoal pathogens is a vital area of study in tropical medicine (Ismail et al., 2004).

Properties

IUPAC Name

methyl 2-[[1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-15-23-9-12-28(15)20-13-19(24-14-25-20)27-10-7-16(8-11-27)21(29)26-18-6-4-3-5-17(18)22(30)31-2/h3-6,9,12-14,16H,7-8,10-11H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLULPMRDRQTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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